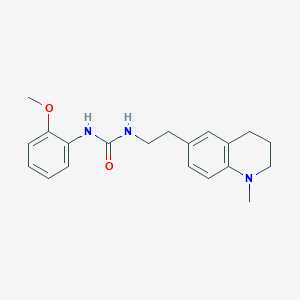

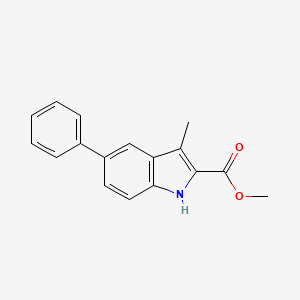

![molecular formula C14H14N2O3S2 B2692357 N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478033-49-7](/img/structure/B2692357.png)

N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide, also known as DNTM, is a chemical compound that has been studied for its potential applications in scientific research. DNTM is a hydrazide derivative of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, and it has been shown to have a variety of interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antibacterial Activity

N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide derivatives have been explored for their potential antibacterial activities. A study on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, demonstrated enhanced activity against both gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Bacillus magaterium) and gram-negative bacteria (Salmonella enteritidis, Escherichia coli). The ligands exhibited more activity compared to their complexes, indicating a promising direction for developing antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Carbonic Anhydrase Inhibition

The compound and its derivatives have also been researched for their inhibitory effects on carbonic anhydrase isozymes, particularly human carbonic anhydrase I and II. One study synthesized six sulfonamides derived from indanes and tetralines, identifying compounds with potent inhibitory effects against these isozymes. This suggests potential therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).

Anticancer Evaluation

Research into the anticancer properties of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related to the compound , has shown significant cytotoxic activity against various human cancer cell lines. These compounds demonstrated potent activity with low toxicity in normal cells, offering a promising avenue for anticancer drug development. The mechanism of action includes inducing apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of caspase proteins (Ravichandiran et al., 2019).

Structural and Spectroscopic Studies

Structural and vibrational spectroscopy studies have provided in-depth insights into molecules like methanesulfonic acid hydrazide (MSH), closely related to the target compound. These studies offer valuable information on the compound's conformers, stabilisation through dimerisation, and interactions at the molecular level, which are crucial for understanding its reactivity and potential applications (Ienco et al., 1999).

Propiedades

IUPAC Name |

N'-methylsulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-15-14(17)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRLWMUQFSLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)

![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)

![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2692297.png)